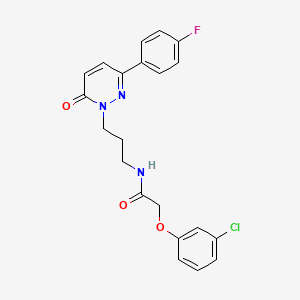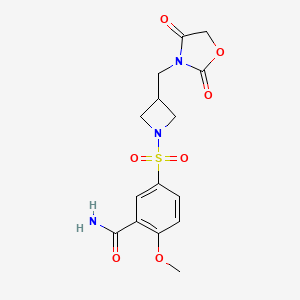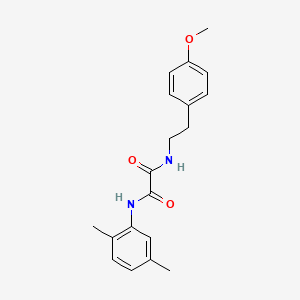
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol, commonly known as DFMT, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. DFMT is a chiral compound that can exist in two enantiomeric forms, (R)-DFMT and (S)-DFMT.
Aplicaciones Científicas De Investigación
DFMT has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFMT has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DFMT has been used to synthesize novel materials with unique properties. In organic synthesis, DFMT has been used as a chiral building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of DFMT is not well understood, but it is believed to function as a potent inhibitor of enzymes involved in various biological processes. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. DFMT has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging.
Biochemical and Physiological Effects:
DFMT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFMT can induce cell cycle arrest and apoptosis in cancer cells. DFMT has also been shown to inhibit the growth of tumor cells in animal models. In addition, DFMT has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. DFMT is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DFMT is that it is a chiral compound, which means that it can exist in two enantiomeric forms. This can make it difficult to study the compound's biological activity, as the two enantiomers may have different effects.
Direcciones Futuras
There are several future directions for research on DFMT. One area of interest is the development of DFMT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of DFMT as a chiral building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of DFMT and its effects on various biological processes.
Métodos De Síntesis
DFMT can be synthesized through the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a catalyst. The resulting product is then converted to DFMT through a series of chemical reactions, including oxidation and reduction.
Propiedades
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)



![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)